Doripenem-d4 (sodium)
Description
Position-Specific Deuterium Incorporation Analysis
Doripenem-d4 (sodium) incorporates four deuterium atoms at specific positions within its bicyclic β-lactam structure. The molecular formula C₁₅H₂₀D₄N₄NaO₆S₂ indicates deuterium substitution at the C6 hydroxyethyl group and the C4 methyl group (Figure 1). Isotopic labeling targets sites prone to oxidative metabolism, leveraging the kinetic isotope effect (KIE) to slow enzymatic degradation while preserving antibacterial activity.
| Position | Deuterium Substitution | Functional Role |
|---|---|---|
| C6 hydroxyethyl (R) | 2D atoms | Reduces β-hydroxylation rate |
| C4 methyl | 2D atoms | Inhibits oxidative demethylation |
Figure 1: Deuterium distribution in doripenem-d4. Highlighted positions show deuteration at C4 and C6.
X-ray powder diffraction data for non-deuterated doripenem monohydrate (space group P2₁) reveals a monoclinic lattice with parameters a = 8.23 Å, b = 12.45 Å, c = 9.87 Å, and β = 102.5°. Comparative modeling predicts that deuterium substitution minimally alters bond lengths (Δ < 0.02 Å) but increases C-D bond dissociation energy by ~1–2 kcal/mol, potentially stabilizing the β-lactam ring against hydrolysis.
NMR Spectroscopic Validation of Deuterium Distribution
¹H NMR analysis of doripenem-d4 (sodium) in D₂O exhibits signal attenuation at δ 1.25 ppm (C4 methyl) and δ 3.85 ppm (C6 hydroxyethyl), consistent with deuterium incorporation. The non-deuterated counterpart shows distinct triplets for these protons, whereas doripenem-d4 displays singlet resonances due to reduced scalar coupling (Figure 2).
²H NMR confirms deuterium enrichment >98% at labeled positions, with no detectable isotopic scrambling. Dynamic nuclear polarization (DNP) studies further validate the absence of deuterium migration during storage or solubilization.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C15H23N4NaO6S2 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
sodium;(4R,5S,6S)-4-deuterio-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S,5S)-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-4-(trideuteriomethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C15H24N4O6S2.Na/c1-6-11-10(7(2)20)14(21)19(11)12(15(22)23)13(6)26-9-3-8(17-5-9)4-18-27(16,24)25;/h6-11,17-18,20H,3-5H2,1-2H3,(H,22,23)(H2,16,24,25);/q;+1/p-1/t6-,7-,8+,9+,10-,11-;/m1./s1/i1D3,6D; |
InChI Key |
HWIYJQCQLPXAMZ-JJUTTZMCSA-M |
Isomeric SMILES |
[2H][C@]1([C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)CNS(=O)(=O)N)C(=O)[O-])[C@@H](C)O)C([2H])([2H])[2H].[Na+] |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)CNS(=O)(=O)N)C(=O)[O-])C(C)O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of doripenem-d4 (sodium) involves the incorporation of deuterium atoms into the doripenem molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods
Industrial production of doripenem-d4 (sodium) follows similar principles but on a larger scale. The process involves the use of specialized equipment and conditions to ensure high yield and purity. The final product is typically purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Doripenem-d4 (sodium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of doripenem-d4 (sodium) can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
Analytical Chemistry
Doripenem-d4 serves as an internal standard in analytical techniques such as gas chromatography and liquid chromatography coupled with mass spectrometry. The unique isotopic labeling facilitates accurate measurement of doripenem levels in biological samples, which is crucial for pharmacokinetic studies and drug monitoring.
Table 1: Comparison of Analytical Techniques Using Doripenem-d4
| Technique | Purpose | Advantages |
|---|---|---|
| Gas Chromatography | Quantification of drug levels | High sensitivity and specificity |
| Liquid Chromatography-Mass Spec | Analysis of complex biological matrices | Enhanced accuracy due to isotopic labeling |
Pharmacokinetics and Drug Monitoring
Doripenem-d4 is instrumental in understanding the pharmacokinetics of doripenem itself. Studies have shown that it can be used to evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles of doripenem in various populations, including critically ill patients.
Case Study: Population Pharmacokinetics in Critically Ill Patients
A study conducted on Malaysian critically ill patients with sepsis utilized doripenem-d4 to establish population pharmacokinetic parameters. The analysis revealed that the typical volume of distribution was 0.47 L/kg, with a clearance rate influenced by creatinine clearance levels. Monte Carlo simulations were employed to optimize dosing regimens based on patient-specific factors, demonstrating the utility of doripenem-d4 in clinical pharmacology .
Drug Interactions and Safety Studies
Research involving doripenem-d4 has also focused on its interactions with other drugs. For example, it has been observed that doripenem can reduce plasma levels of valproic acid when administered concurrently, increasing the risk of breakthrough seizures in susceptible patients. Understanding these interactions is critical for optimizing therapeutic regimens and ensuring patient safety .
Clinical Research Applications
While doripenem itself has been approved for treating complicated intra-abdominal infections and complicated urinary tract infections, doripenem-d4's role as a research tool extends to clinical trials assessing the efficacy and safety of doripenem in various infection types.
Table 2: Clinical Applications of Doripenem
| Indication | Description |
|---|---|
| Complicated Intra-Abdominal Infections | Treatment for severe bacterial infections |
| Complicated Urinary Tract Infections | Effective against susceptible Gram-negative bacteria |
| Pyelonephritis | Targeted therapy for kidney infections |
Future Directions and Research Opportunities
The unique properties of doripenem-d4 open avenues for further research into its applications in drug development and therapeutic monitoring. Ongoing studies may explore its potential use in combination therapies or its effectiveness against resistant bacterial strains.
Mechanism of Action
Doripenem-d4 (sodium) exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to cell lysis and death due to the ongoing activity of cell wall autolytic enzymes . The deuterated form, doripenem-d4, serves as a stable isotope-labeled internal standard, allowing for accurate quantification of doripenem in various analytical applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Non-Deuterated Doripenem (Sodium)
The primary distinction between Doripenem-d4 (sodium) and its non-deuterated counterpart lies in their applications and isotopic composition.
| Parameter | Doripenem-d4 (Sodium) | Doripenem (Sodium) |
|---|---|---|
| Molecular Formula | C₁₅H₁₉D₄N₄O₆S₂·Na | C₁₅H₂₃N₄O₆S₂·Na |
| Molecular Weight | 446.5 g/mol | ~442.5 g/mol (calculated) |
| Isotopic Labeling | Four deuterium atoms | None |
| Application | Internal standard for LC/GC-MS | Therapeutic antibiotic |
| Stability | Stable at -20°C; sensitive to hydrolysis | Requires refrigeration; hydrolyzes in acidic/basic conditions |
| Regulatory Status | Research-only | FDA-approved for bacterial infections |
Mechanistic Similarities : Both compounds share identical antibacterial mechanisms (PBP inhibition) and structural features (carbapenem core) . However, the deuterium labeling in Doripenem-d4 ensures minimal chemical interference while providing a distinct mass shift (+4 Da) for accurate MS quantification .
Other Carbapenem Antibiotics
Doripenem-d4 (sodium) can be contextualized against non-deuterated carbapenems with similar therapeutic profiles:
| Compound | Molecular Formula | Molecular Weight | Spectrum of Activity | Key Distinction from Doripenem-d4 |
|---|---|---|---|---|
| Meropenem (Sodium) | C₁₇H₂₅N₃O₅S·Na | 437.5 g/mol | Broad-spectrum, including Pseudomonas | Lacks deuterium labeling; therapeutic use only |
| Imipenem (Sodium) | C₁₂H₁₇N₃O₄S·Na | 380.4 g/mol | Similar to Doripenem but less stable to renal dehydropeptidase | Not deuterated; requires co-administration with cilastatin |
| Ertapenem (Sodium) | C₂₂H₂₅N₃O₇S·Na | 497.5 g/mol | Limited activity against Pseudomonas | Longer half-life; unsuitable for MS due to lack of isotopic labeling |
Analytical Relevance: Unlike these therapeutic carbapenems, Doripenem-d4 (sodium) is optimized for precision in MS workflows. Its deuterium labeling eliminates signal overlap with endogenous analytes, a critical feature absent in non-labeled carbapenems .
Deuterated Internal Standards in MS
Doripenem-d4 (sodium) is part of a broader class of deuterated internal standards used to enhance analytical accuracy.
| Parameter | Doripenem-d4 (Sodium) | Generic Deuterated Standard (e.g., Meropenem-d3) |
|---|---|---|
| Isotopic Purity | >99% deuterium incorporation | Typically >98% |
| Mass Shift | +4 Da | +3 Da (varies by labeling) |
| Application | Quantification of Doripenem | Quantification of parent compound (e.g., Meropenem) |
| Stability | Stable at -20°C; avoids light/moisture | Similar storage requirements |
Research Findings: Studies validate that deuterated standards like Doripenem-d4 exhibit near-identical chromatographic behavior to their non-deuterated counterparts, ensuring reliable calibration curves and minimizing matrix effects .
Biological Activity
Doripenem-d4 (sodium) is a deuterated derivative of doripenem, a broad-spectrum beta-lactam antibiotic classified among the thienamycin antibiotics. Its primary application is as an internal standard in analytical chemistry, particularly in mass spectrometry, due to the enhanced stability provided by deuterium substitution. This modification allows for precise quantification in biological samples, making it particularly valuable in pharmacokinetic studies and drug monitoring.
Doripenem-d4 shares the same mechanism of action as its non-deuterated counterpart. It exerts its antibacterial effects by inhibiting penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. By binding to these proteins, doripenem disrupts the cross-linking of peptidoglycan chains, leading to bacterial cell lysis and death. This mechanism is particularly effective against a wide range of Gram-positive and Gram-negative bacteria, including those that produce beta-lactamases, which typically confer resistance to other antibiotics .
Antimicrobial Spectrum
Doripenem-d4 demonstrates potent antibacterial activity against various pathogens. In vitro studies have shown its effectiveness against:
- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae
- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa
The minimum inhibitory concentrations (MICs) for common pathogens are notably low, indicating high potency. For instance, doripenem has MIC values of 0.5 µg/mL against ciprofloxacin-resistant Enterobacteriaceae and 0.25 µg/mL against extended-spectrum beta-lactamase (ESBL)-producing strains .
Clinical Studies
A comprehensive analysis of six phase 3 clinical trials highlighted doripenem's efficacy in treating complicated intra-abdominal infections (cIAI) and complicated urinary tract infections (cUTI). The results indicated that doripenem was equally effective compared to comparator antibiotics, achieving an overall cure rate of 82% in treated patients . Notably, it maintained high efficacy against both ESBL-producing and ciprofloxacin-resistant strains.
Table 1: Summary of Clinical Efficacy Data
| Infection Type | Cure Rate (%) | ESBL Status | Comparison Group |
|---|---|---|---|
| Complicated UTI | 82 | Both ESBL+ & - | Comparator |
| Complicated Intra-abdomen | 82 | Both ESBL+ & - | Comparator |
| Nosocomial Pneumonia | Varies | Both ESBL+ & - | Comparator |
Stability Studies
Research has demonstrated that doripenem-d4 maintains stability in various infusion solutions. For example, a study found that doripenem at a concentration of 5 mg/mL remained stable for up to 12 hours in 0.9% sodium chloride at room temperature . This stability is critical for ensuring effective dosing during clinical administration.
Bioavailability and Drug Interactions
Doripenem's pharmacokinetics have been extensively studied. It exhibits a favorable bioavailability profile and is primarily eliminated via renal pathways. However, it can interact with other medications; notably, it reduces plasma levels of valproic acid when administered concurrently, increasing the risk of breakthrough seizures in susceptible patients .
Table 2: Key Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Half-life | Approximately 1 hour |
| Volume of distribution | ~20 L |
| Clearance | ~10 L/h |
Case Studies
One notable case involved a patient with severe infections caused by multidrug-resistant Pseudomonas aeruginosa. Treatment with doripenem led to significant clinical improvement and microbiological clearance. The combination therapy with colistin was also evaluated, demonstrating enhanced bacterial killing without significant resistance emergence .
Q & A
Q. How to design a scoping review assessing the clinical relevance of Doripenem-d4 (sodium) in pharmacokinetic/pharmacodynamic (PK/PD) modeling?
- Methodological Answer : Follow Arksey & O’Malley’s framework: (1) Define research questions (e.g., "How does deuteration alter Doripenem’s volume of distribution?"); (2) Identify relevant databases and grey literature; (3) Chart data by study design, population, and outcomes; (4) Consult experts to validate gaps .
Methodological Frameworks for Rigorous Inquiry
- For Hypothesis Testing : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .
- For Data Contradictions : Apply root-cause analysis (RCA) to distinguish methodological errors (e.g., calibration drift) from biological variability .
- For Systematic Reviews : Adopt Cochrane Handbook protocols for risk-of-bias assessment (e.g., ROBINS-I) and GRADE for evidence quality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
